molecular formula C18H15BrSi B14066008 Bromo(triphenyl)silane CAS No. 6990-64-3

Bromo(triphenyl)silane

Cat. No.: B14066008
CAS No.: 6990-64-3
M. Wt: 339.3 g/mol
InChI Key: VSCMNSZBNLOXNR-UHFFFAOYSA-N
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Description

Silane, bromotriphenyl- is an organosilicon compound with the chemical formula C18H15BrSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a bromine atom and the remaining hydrogen atoms are replaced by phenyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, bromotriphenyl- can be synthesized through several methods. One common method involves the reaction of triphenylsilane with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent side reactions. The reaction can be represented as follows:

Ph3SiH+Br2Ph3SiBr+HBr\text{Ph}_3\text{SiH} + \text{Br}_2 \rightarrow \text{Ph}_3\text{SiBr} + \text{HBr} Ph3​SiH+Br2​→Ph3​SiBr+HBr

Another method involves the use of bromotrimethylsilane as a brominating agent. This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods

In industrial settings, the production of silane, bromotriphenyl- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Silane, bromotriphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenol derivatives.

    Reduction Reactions: The bromine atom can be reduced to form triphenylsilane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include triphenylsilanol, triphenylsilylether, and triphenylsilylamine.

    Oxidation Reactions: Products include triphenylsilanol and triphenylsilane oxide.

    Reduction Reactions: The major product is triphenylsilane.

Scientific Research Applications

Silane, bromotriphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and kinetics.

    Biology: It is used in the modification of biomolecules for various applications, including drug delivery and imaging.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of silane, bromotriphenyl- involves its ability to undergo various chemical reactions due to the presence of the bromine atom and phenyl groups. The bromine atom acts as a leaving group in substitution reactions, while the phenyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Silane, bromotriphenyl- can be compared with other similar compounds such as:

    Triphenylsilane: Lacks the bromine atom and has different reactivity.

    Bromotrimethylsilane: Has methyl groups instead of phenyl groups, leading to different chemical properties.

    Triphenylsilanol: Contains a hydroxyl group instead of a bromine atom, affecting its reactivity and applications.

Silane, bromotriphenyl- is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

6990-64-3

Molecular Formula

C18H15BrSi

Molecular Weight

339.3 g/mol

IUPAC Name

bromo(triphenyl)silane

InChI

InChI=1S/C18H15BrSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

VSCMNSZBNLOXNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

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